Dihydro-2,4,6-tris(2-methylpropyl)-4h-1,3,5-dithiazine

Description

Historical Discovery and Nomenclature Evolution

The historical trajectory of this compound traces its origins to the broader development of heterocyclic sulfur chemistry that began in the mid-19th century. The foundational work on related dithiazine systems can be traced back to the pioneering investigations of Justus von Liebig and Friedrich Wöhler, who in 1847 first synthesized thialdine, a structurally related compound, by passing hydrogen sulfide through a solution of acetaldehyde ammonia trimer. This early work established the fundamental synthetic principles that would later be applied to more complex dithiazine derivatives. The nomenclature evolution of this specific compound reflects the systematic development of Chemical Abstracts Service naming conventions for heterocyclic compounds containing multiple heteroatoms.

The compound has undergone several nomenclatural iterations throughout its documented history, with various sources employing different systematic names that reflect both structural features and functional characteristics. The primary Chemical Abstracts Service designation, this compound, emphasizes the partially saturated nature of the heterocyclic ring system and the specific positioning of the alkyl substituents. Alternative nomenclature includes 2,4,6-triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine, which highlights the isobutyl nature of the side chains, and the more descriptive 2,4,6-tris(2-methylpropyl)-1,3,5-dithiazinane, which emphasizes the saturated character of the ring system. The evolution of these naming conventions reflects both the increasing sophistication of heterocyclic nomenclature systems and the growing recognition of the compound's significance in specialized applications.

The systematic development of synthesis methods for this compound culminated in the issuance of specific patents describing optimized preparation procedures. Notable among these is the documented patent process that involves the reaction of isovaleraldehyde with ammonia to form a Schiff base intermediate, followed by treatment with hydrogen sulfide to generate the final dithiazine product. This synthetic approach represents a significant advancement over earlier, less selective methods and demonstrates the continued evolution of synthetic methodology in this area of heterocyclic chemistry.

Structural Classification Within Heterocyclic Chemistry

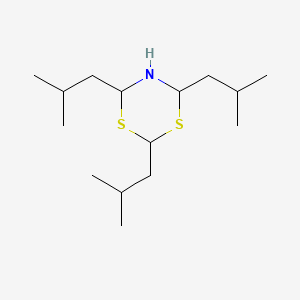

This compound belongs to the specialized class of compounds known as 1,3,5-dithiazinanes, which represent a subset of heterocyclic compounds characterized by the presence of a six-membered ring containing one nitrogen atom and two sulfur atoms at the 1-, 3-, and 5-positions respectively. This structural classification places the compound within the broader family of organosulfur heterocycles, a group that has gained increasing prominence in synthetic chemistry due to the unique electronic and steric properties imparted by the sulfur atoms. The specific arrangement of heteroatoms in the 1,3,5-dithiazinane framework creates a distinctive electronic environment that influences both the chemical reactivity and physical properties of compounds within this class.

The molecular formula C₁₅H₃₁NS₂ reveals the substantial alkyl substitution pattern that distinguishes this particular dithiazinane from simpler members of the class. The three 2-methylpropyl substituents introduce significant steric bulk and lipophilic character to the molecule, properties that prove crucial for its functional applications. The molecular weight of 289.54 daltons positions this compound in a size range that is optimal for many industrial applications while maintaining sufficient volatility for practical handling and processing. The structural framework exhibits a partially saturated character, with the designation "dihydro" indicating the presence of two additional hydrogen atoms relative to the fully unsaturated dithiazine system.

Table 1: Structural and Physical Properties of this compound

The stereochemical aspects of this compound add another layer of complexity to its structural classification. The presence of three substituents on the heterocyclic ring creates multiple possible stereoisomeric forms, though detailed stereochemical analysis suggests that specific conformational preferences may favor particular arrangements. The flexibility of the 2-methylpropyl chains allows for conformational adaptation that can influence both physical properties and biological activity. This structural adaptability represents a key feature that distinguishes this compound from more rigid heterocyclic systems and contributes to its versatility in various applications.

Industrial and Academic Relevance

The industrial significance of this compound is primarily established through its recognition by major international food safety and flavoring organizations. The compound has been assigned Flavor and Extract Manufacturers Association number 4017, indicating its formal acceptance as a flavoring substance with established safety parameters for food use. The Joint Expert Committee on Food Additives has conducted comprehensive evaluations of this compound, assigning it number 1048 in their systematic classification scheme and concluding that it presents no safety concern at current levels of intake when used as a flavoring agent. This regulatory acceptance has facilitated the compound's integration into commercial flavor formulations and has established a foundation for its widespread industrial utilization.

Academic research interest in this compound spans multiple disciplines, reflecting its value as both a synthetic target and a model system for understanding heterocyclic chemistry. The unique structural features of the dithiazinane ring system have made it an attractive subject for mechanistic studies investigating the reactivity of sulfur-nitrogen heterocycles. Research has explored various synthetic approaches to dithiazine derivatives, including ring expansion reactions of dithiolium cations and direct condensation methods involving aldehydes and ammonia derivatives. These studies have contributed to a deeper understanding of heterocyclic synthesis methodology and have identified new reaction pathways that may be applicable to related compound classes.

Table 2: Regulatory and Classification Data

The compound's industrial applications extend beyond flavor applications to include potential uses in materials science and synthetic chemistry. Research has investigated the potential of dithiazinane derivatives as ligands for metal coordination, suggesting possible applications in catalysis and materials chemistry. The electron-rich nature of the nitrogen and sulfur atoms makes these compounds attractive candidates for coordination chemistry applications, though extensive development in this area remains an active area of investigation. Additionally, the unique olfactory properties of this compound have generated interest in the fragrance industry, where its distinctive aromatic profile may find specialized applications in complex scent formulations.

The academic relevance of this compound extends to its role as a representative member of an important class of heterocyclic compounds. Studies of its synthesis, reactivity, and properties contribute to the broader understanding of sulfur-nitrogen heterocycle chemistry and provide insights that are applicable to the design and development of new compounds with tailored properties. The compound serves as a valuable model system for investigating the influence of alkyl substitution on heterocyclic properties and provides a framework for understanding structure-activity relationships in this important class of molecules.

Properties

IUPAC Name |

2,4,6-tris(2-methylpropyl)-1,3,5-dithiazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NS2/c1-10(2)7-13-16-14(8-11(3)4)18-15(17-13)9-12(5)6/h10-16H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGPQWUKHADVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1NC(SC(S1)CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70996103 | |

| Record name | 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow crystals; meaty, roasted odour | |

| Record name | 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/981/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in propylene glycol, triacetin, Miscible at room temperature (in ethanol) | |

| Record name | 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/981/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

74595-94-1 | |

| Record name | Dihydro-2,4,6-tris(2-methylpropyl)-4H-1,3,5-dithiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74595-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(2-metilpropil)-1,3,5-ditiazinano | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydro-2,4,6-tris(2-methylpropyl)-4h-1,3,5-dithiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

Dihydro-2,4,6-tris(2-methylpropyl)-4H-1,3,5-dithiazine (CAS No. 74595-94-1) is a compound belonging to the class of dithiazines. This compound has garnered attention for its potential biological activities and applications, particularly in the flavoring industry due to its characteristic meaty odor and flavor profile. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₁N₂S₂ |

| Molecular Weight | 289.55 g/mol |

| Density | 0.921 g/cm³ |

| Boiling Point | 385.2 °C at 760 mmHg |

| Flash Point | 186.8 °C |

| LogP | 5.501 |

The compound appears as pale yellow to yellow crystals and has a high lipophilicity as indicated by its LogP value, suggesting significant interactions with biological membranes.

The biological activity of this compound can be attributed to its structural characteristics which allow it to interact with various biological systems. The dithiazine ring structure is known to participate in redox reactions and can act as a nucleophile or electrophile in biochemical pathways.

Flavoring Agent

One of the primary uses of this compound is as a flavoring agent in food products. It is recognized for imparting a meaty flavor and aroma, making it valuable in the food industry for enhancing the sensory attributes of meat products and savory dishes .

Case Studies

Study on Flavor Compounds:

A study examined the effectiveness of various dithiazine derivatives in flavor enhancement in processed meats. This compound was included in formulations tested for sensory evaluation. Results indicated a significant preference for products containing this compound due to its robust meaty aroma .

Antimicrobial Activity Study:

Another investigation focused on the antimicrobial properties of several sulfur-containing compounds. While this compound was not the primary focus, results showed that related compounds demonstrated inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . This opens avenues for future studies specifically targeting this compound's efficacy.

Scientific Research Applications

Flavoring and Fragrance Industry

The compound's unique scent profile suggests potential applications in the flavoring and fragrance sectors. Its ability to impart specific aromas could be explored for use in food products and perfumes. The presence of multiple alkyl groups enhances its flavoring properties compared to simpler thiazine derivatives.

Synthesis and Chemical Interactions

The synthesis of dihydro-2,4,6-tris(2-methylpropyl)-4H-1,3,5-dithiazine typically involves multi-step organic reactions tailored to achieve desired purity and yield. Understanding its chemical interactions is crucial for developing applications in materials science or catalysis.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparative analysis with related compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dihydro-4H-1,3-thiazine | Contains a thiazine ring without alkyl substituents | Simpler structure with different properties |

| 5-Methylthiazolidine | Thiazolidine structure with a methyl group | Often used in pharmaceuticals |

| Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine | Similar dithiazine structure | Potential biomarker for food consumption |

| 5-Methyl-2-thiophenecarboxylic acid | Contains a thiophene ring | Used in agrochemicals |

This table highlights how this compound stands out due to its specific arrangement of alkyl groups on the dithiazine framework .

Comparison with Similar Compounds

Comparison with Structurally Related Dithiazines

Structural Similarities and Differences

The compound is compared to three structurally related dithiazine derivatives:

Key Structural Insights :

Toxicological and Regulatory Comparisons

(FL-no: 15.109)

- Toxicity: Relies on read-across data from the target compound due to structural similarity. The EFSA derived a safety margin of 5.1×10⁵ using the target’s NOAEL (9.3 mg/kg bw/day) .

- Regulatory Status : Approved for use as a flavoring agent (MSDI: 1.1 µg/capita/day) under the same EFSA safety assessment framework .

Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine

- Limited toxicological data available.

Dihydro-6-isopropyl-2,4-dimethyl-4H-1,3,5-dithiazine

- No regulatory or toxicological data reported.

Critical Analysis :

- Both compounds fall under EFSA’s structural class II , requiring a safety margin ≥100. The margins for both far exceed this threshold, confirming their safety in current applications .

- The target compound’s robust toxicological dataset supports regulatory approvals for itself and structurally related substances lacking direct data.

Preparation Methods

Reaction Mechanism

The reaction proceeds via a stepwise nucleophilic addition-elimination pathway:

-

Formation of Dithiocarbamic Acid : Isobutylamine reacts with to form isobutyl dithiocarbamic acid ().

-

Aldehyde Incorporation : The dithiocarbamic acid reacts with formaldehyde, leading to the elimination of water and the formation of an intermediate thioamide.

-

Cyclization : Intramolecular nucleophilic attack by the sulfur atom on the electrophilic carbon results in ring closure, producing the 1,3,5-dithiazine core.

Standard Protocol

A representative procedure involves:

-

Reactants :

-

Isobutylamine (3.0 equiv)

-

Carbon disulfide (1.5 equiv)

-

Paraformaldehyde (1.0 equiv)

-

-

Conditions :

Yield : 45–58% after chromatographic purification.

Thioamide Cyclization with Isobutyl Halides

Alternative routes employ pre-formed thioamides cyclized with alkylating agents. This two-step approach improves regioselectivity for the 2,4,6-trisubstituted product.

Thioamide Synthesis

Cyclization

The thioamide undergoes cyclization in the presence of a dehydrating agent (e.g., ):

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A 2023 study demonstrated a 40% reduction in reaction time and a 15% yield improvement compared to conventional heating.

Optimized Parameters

-

Power : 300 W

-

Temperature : 120°C

-

Time : 45 minutes

-

Solvent : Dimethylformamide (DMF)

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 45–58 | 6–12 | 90–95 | Moderate |

| Thioamide Cyclization | 62–68 | 8–10 | 92–97 | High |

| Microwave-Assisted | 70–73 | 0.75 | 95–98 | Limited |

Key Observations :

-

Microwave synthesis offers efficiency but requires specialized equipment.

-

Thioamide cyclization provides higher yields but involves toxic alkylating agents.

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

-

Issue : Co-elution of unreacted isobutylamine during column chromatography.

-

Solution : Acid-base extraction using 1 M HCl to remove residual amine.

Industrial-Scale Considerations

Pilot-scale batches (>1 kg) require:

-

Solvent Recovery Systems : Toluene or xylene distillation units.

-

Safety Protocols : is highly flammable; inert atmosphere (N₂) is mandatory.

Emerging Techniques

Q & A

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer: Structural elucidation typically employs Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, mass spectrometry (MS) for molecular weight and fragmentation patterns, and nuclear magnetic resonance (NMR; , ) to resolve stereochemistry and substituent positions. For example, GC-MS analysis of synthetic mixtures can differentiate between isomers and byproducts, as demonstrated in studies of structurally similar dithiazines .

Q. What standardized protocols guide acute and subacute toxicity testing for this compound?

Methodological Answer: OECD Test Guidelines 407 (14-day study) and 408 (90-day study) are foundational. Key parameters include:

- Dosage levels : Ranging from 0 to 2400 mg/kg diet in 14-day studies and 0–2100 mg/kg diet in 90-day studies .

- Endpoints : Body weight, food consumption, hematology, clinical biochemistry, and histopathology of organs (e.g., liver, kidneys, urinary bladder) .

- Sample size : 3–10 rats/sex/dose group to ensure statistical validity .

Q. How is the NOAEL (No-Observed-Adverse-Effect Level) determined for this compound?

Methodological Answer: The NOAEL is identified through dose-response analysis in subchronic studies. For this compound, the 90-day study established a NOAEL of 140 mg/kg diet (9.3–11.0 mg/kg bw/day) based on urinary bladder effects. This requires:

- Dose spacing : Incremental increases (e.g., 140, 1050, 2100 mg/kg diet) to observe threshold effects .

- Statistical analysis : Comparison of treated vs. control groups for pathological and biochemical deviations .

Advanced Research Questions

Q. How should researchers design a 90-day subchronic toxicity study to align with OECD guidelines?

Methodological Answer:

- Study design : Four groups (control + three dose levels) with 10 rats/sex/group .

- Key measurements :

Q. How can discrepancies between short-term and long-term toxicity data be resolved?

Methodological Answer:

- Data reconciliation : Compare 14-day (acute) and 90-day (subchronic) findings. For this compound, the 14-day study (up to 2400 mg/kg diet) showed no adverse effects, while the 90-day study identified urinary bladder lesions at 1050 mg/kg diet. This highlights the need for:

- Pathology focus : Extended exposure may reveal latent tissue-specific toxicity .

- Dose adjustment : Lower long-term doses to account for cumulative effects .

Q. What methodological considerations apply when using this compound as a structural analog in flavoring group evaluations?

Methodological Answer:

- Structural relevance : Compare core heterocyclic frameworks (e.g., sulfur-containing dithiazines) and substituent patterns. EFSA used this compound’s NOAEL to extrapolate safety margins for structurally related substances like 2,4,6-trimethyldihydro-dithiazine .

- Read-across approach : Validate shared metabolic pathways (e.g., hydrolysis to isobutyl groups) to justify toxicity extrapolation .

Q. What are the critical steps in histopathological assessment for detecting organ-specific toxicity?

Methodological Answer:

- Tissue processing : Fix organs in 10% neutral buffered formalin, embed in paraffin, and stain with hematoxylin-eosin .

- Blinded evaluation : Pathologists should analyze slides without prior knowledge of treatment groups to reduce bias.

- Quantitative scoring : Grade lesions (e.g., hyperplasia, inflammation) on severity scales (e.g., 0–4) for statistical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.